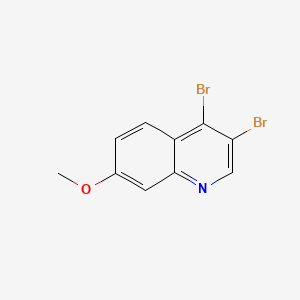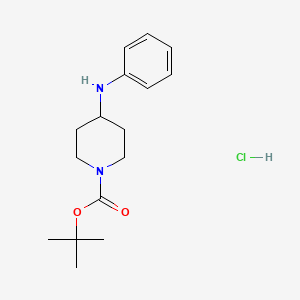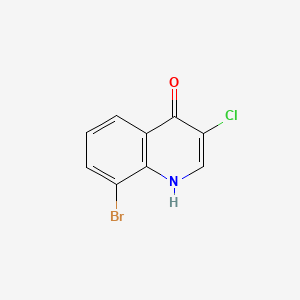
3-Chlor-8-brom-4-hydroxychinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-8-bromo-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chlorine, bromine, and hydroxyl groups attached to the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of the compound is 2585 , which may influence its bioavailability.
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, anticancer, and antifungal activities .
Action Environment
The stability and efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is present in 3-Chloro-8-bromo-4-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Molecular Mechanism
It’s known that 8-HQ derivatives exhibit a wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-bromo-4-hydroxyquinoline typically involves the halogenation of 4-hydroxyquinoline. One common method is the bromination of 4-hydroxyquinoline followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of 3-Chloro-8-bromo-4-hydroxyquinoline may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-8-bromo-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Quinone derivatives are the major products formed from the oxidation of the hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the halogen substituents.
3-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.
8-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom
Uniqueness: 3-Chloro-8-bromo-4-hydroxyquinoline is unique due to the presence of both chlorine and bromine atoms, which can enhance its biological activity and specificity compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
8-bromo-3-chloro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOKHKVTKLUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671088 |
Source


|
| Record name | 8-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-71-8 |
Source


|
| Record name | 8-Bromo-3-chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


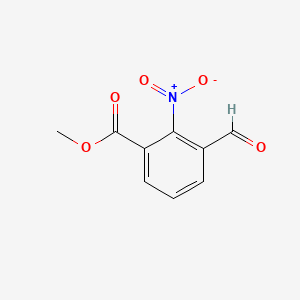
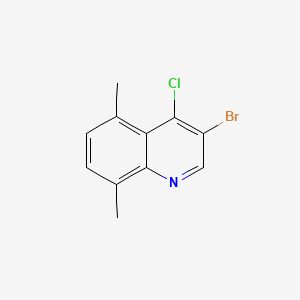

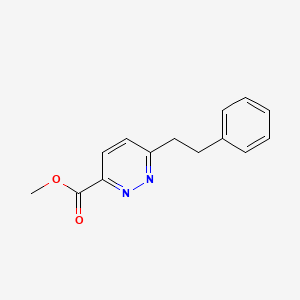
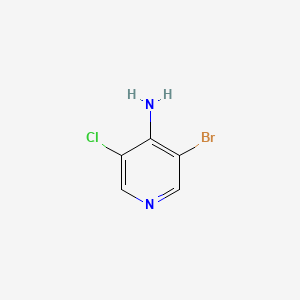
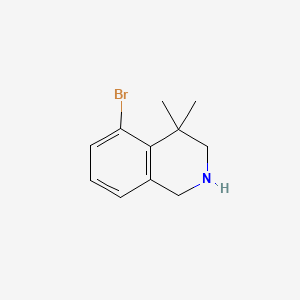


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

